REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:10]=[CH:11][C:12]3[O:13][C:14]([CH3:21])([CH3:20])[C:15](=[O:19])[NH:16][C:17]=3[N:18]=2)[C:5]([F:22])=[CH:4][N:3]=1.[CH3:23][O:24][C:25]1[CH:26]=[C:27]([CH:29]=[C:30]([O:34][CH3:35])[C:31]=1[O:32][CH3:33])[NH2:28].O.[OH-].[Na+]>CN1CCCC1=O>[F:22][C:5]1[C:6]([NH:8][C:9]2[CH:10]=[CH:11][C:12]3[O:13][C:14]([CH3:21])([CH3:20])[C:15](=[O:19])[NH:16][C:17]=3[N:18]=2)=[N:7][C:2]([NH:28][C:27]2[CH:29]=[C:30]([O:34][CH3:35])[C:31]([O:32][CH3:33])=[C:25]([O:24][CH3:23])[CH:26]=2)=[N:3][CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
568 kg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)NC=1C=CC=2OC(C(NC2N1)=O)(C)C)F
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Name
|
|
Quantity
|
402 kg
|
Type
|
reactant
|
Smiles
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COC=1C=C(N)C=C(C1OC)OC
|
Name
|
|
Quantity
|
2835 kg
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
11 kg
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
|
CUSTOM
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Details
|
with stirring under a nitrogen atmosphere
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for about 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
This is then cooled to about 65° C.
|
Type
|
TEMPERATURE
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Details
|
The resulting slurry is further cooled to about 20° C.
|
Type
|
STIRRING
|
Details
|
stirred for at least 6 hours
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtered solid is washed twice with water (2×1440 kg)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with acetone (2×1140 kg) and finally dried under vacuum at about 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC(=NC1)NC1=CC(=C(C(=C1)OC)OC)OC)NC=1C=CC=2OC(C(NC2N1)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 754 kg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 160270.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |